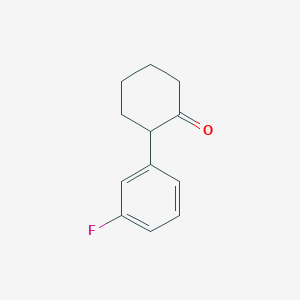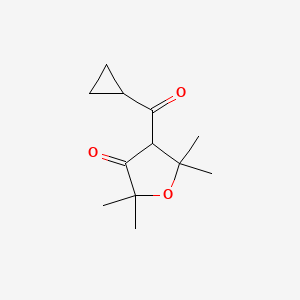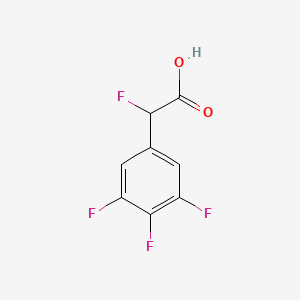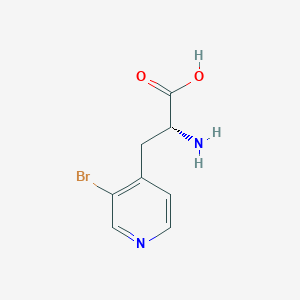
2-(3-Fluorophenyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorophenyl)cyclohexan-1-one is a chemical compound belonging to the arylcyclohexylamine class It is structurally related to ketamine, a well-known anesthetic and dissociative drug
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 3-fluorobenzonitrile in the presence of a Grignard reagent, such as cyclopentyl magnesium bromide . The reaction proceeds through the formation of an intermediate, which is then subjected to bromination and subsequent reaction with methylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(3-Fluorophenyl)cyclohexan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorophenyl)cyclohexan-1-one involves its interaction with the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine . It acts as a non-competitive antagonist of the NMDA receptor, blocking the calcium channel pore and inhibiting the excitatory neurotransmitter glutamate . This results in anesthetic and analgesic effects, as well as potential antidepressant properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Methylamino)-2-(o-tolyl)cyclohexan-1-one
2-(2-Fluorophenyl)-2-methylamino-cyclohexanone: (2-Fluorodeschloroketamine or 2-FDCK)
2-(2-Chlorophenyl)-2-methylamino-cyclohexanone: (Ketamine)
Uniqueness
2-(3-Fluorophenyl)cyclohexan-1-one is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring, which can influence its pharmacological properties and reactivity compared to other similar compounds . This structural variation may result in different binding affinities and effects on the NMDA receptor, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H13FO |
|---|---|
Peso molecular |
192.23 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H13FO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11H,1-2,6-7H2 |
Clave InChI |
XFNKVKMQLGJGJN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pent-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B15275185.png)
![2-[4-(Aminomethyl)phenoxy]acetonitrile](/img/structure/B15275191.png)
![2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine](/img/structure/B15275198.png)





![2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B15275239.png)


![5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B15275258.png)


